7-Bromo-6-fluorochroman-4-one

Catalog No.
S3317113
CAS No.
27407-12-1
M.F
C9H6BrFO2
M. Wt
245.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-6-fluorochroman-4-one

CAS Number

27407-12-1

Product Name

7-Bromo-6-fluorochroman-4-one

IUPAC Name

7-bromo-6-fluoro-2,3-dihydrochromen-4-one

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04

InChI

InChI=1S/C9H6BrFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2

InChI Key

GJIKUJVFHWCVKW-UHFFFAOYSA-N

SMILES

C1COC2=CC(=C(C=C2C1=O)F)Br

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)Br

7-Bromo-6-fluorochroman-4-one is a halogen-substituted chromanone compound with the molecular formula C9H6BrFO2C_9H_6BrFO_2 and a molecular weight of approximately 245.04 g/mol. This compound is characterized by its unique structure, which includes a bromine atom at the seventh position and a fluorine atom at the sixth position of the chroman ring. The compound is primarily used in research settings due to its interesting chemical properties and potential biological activities .

Typical of chromanones, including:

  • Nucleophilic Substitution: The halogen substituents can facilitate nucleophilic attack, leading to the formation of diverse derivatives.
  • Condensation Reactions: It can undergo condensation with various aldehydes and ketones, forming chalcone derivatives.
  • Cyclization Reactions: The compound can also participate in cyclization reactions to form more complex heterocyclic compounds .

This compound exhibits significant biological activity, particularly in the context of neurochemistry. Research indicates that 7-Bromo-6-fluorochroman-4-one has:

  • Inhibition of Acetylcholinesterase: It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission, which is crucial for cognitive function and memory retention .
  • Binding Affinity to Amyloid-Beta Plaques: The compound demonstrates a high binding affinity for amyloid-beta plaques, which are associated with Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders .

Several methods have been developed for synthesizing 7-Bromo-6-fluorochroman-4-one:

  • Halogenation of Chromanones: The introduction of bromine and fluorine can be achieved through electrophilic aromatic substitution on existing chromanone derivatives.
  • Condensation Reactions: Utilizing phenolic compounds and appropriate carbonyl precursors under acidic or basic conditions can yield this compound effectively.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield while reducing reaction times .

7-Bromo-6-fluorochroman-4-one has several applications in research:

  • Drug Development: Its biological activities make it a candidate for developing drugs targeting neurodegenerative diseases.
  • Chemical Synthesis: It serves as an intermediate in synthesizing various organic compounds, particularly in medicinal chemistry .
  • Crystallography Studies: The compound's crystal structure has been studied to understand non-covalent interactions in halogen-substituted chromones, contributing to materials science .

Studies on the interactions of 7-Bromo-6-fluorochroman-4-one with biological molecules reveal its potential as a modulator of enzyme activity. Key findings include:

  • Enzyme Binding Studies: Research indicates that this compound can effectively bind to active sites of enzymes like acetylcholinesterase, altering their functionality and potentially leading to therapeutic effects against cognitive decline .
  • Cellular Pathway Modulation: The compound influences various cellular processes, including signaling pathways related to neurotransmission and metabolic regulation .

Several compounds share structural similarities with 7-Bromo-6-fluorochroman-4-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-Bromo-8-fluorochroman-4-one1092350-77-00.94
6-Bromo-7-fluorochroman-4-one790222150.93
4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone898770-12-20.88
6-Fluoro-chroman-4-oneNot specified0.87

Uniqueness

7-Bromo-6-fluorochroman-4-one stands out due to its specific halogen substitutions at the sixth and seventh positions, which significantly influence its biological activity and chemical reactivity compared to other similar compounds. Its unique binding properties and potential therapeutic applications in neurodegenerative diseases further highlight its significance in research.

Microwave-Assisted Crossed Aldol Condensation Strategies

Microwave irradiation has revolutionized the synthesis of chroman-4-one scaffolds by accelerating reaction kinetics and improving regioselectivity. For 7-bromo-6-fluorochroman-4-one, a one-step aldol condensation between 2-hydroxy-3-fluorobenzaldehyde and bromoacetylated intermediates under basic conditions achieves rapid cyclization. As demonstrated by Fridén-Saxin et al., diisopropylamine in ethanol at 170°C for 1 hour under microwave irradiation yields 43–88% of 2-alkyl-substituted chroman-4-ones. This method avoids traditional thermal decomposition pathways by enabling precise temperature control.

Critical parameters include the molar ratio of aldehyde to ketone (optimized at 1:1.2) and the choice of base. Sodium hydroxide in aqueous ethanol promotes enolate formation, while weaker bases like potassium carbonate favor slower, more selective condensations. Post-reaction workup involves sequential washing with dilute HCl and brine to remove unreacted starting materials, followed by column chromatography using hexane/ethyl acetate gradients. Microwave protocols reduce reaction times from 12–24 hours to 1–2 hours, making this approach scalable for gram-scale production.

Diastereoselective Bromofluorination Techniques

The simultaneous introduction of bromine and fluorine at positions 6 and 7 of the chromanone core requires precise control over electrophilic aromatic substitution (SEAr) and radical pathways. Recent advances in oxidative alkene hetero-dihalogenation, as reported by Pérez et al., demonstrate that adjusting the ratio of hydrogen fluoride (HF) to amine bases (e.g., pyridine) flips diastereoselectivity. For instance, a 7:1 HF:amine ratio promotes syn-addition of Br and F across the chromanone double bond, yielding the desired diastereomer in >90% regiochemical purity.

Key challenges include minimizing polyhalogenation byproducts. Using N-bromosuccinimide (NBS) as a bromine source and Selectfluor® for fluorination under anhydrous acetonitrile suppresses dibrominated derivatives. Kinetic studies reveal that bromination precedes fluorination due to the higher electrophilicity of bromonium ions, with fluorination occurring via a radical chain mechanism at 0–5°C. Nuclear Overhauser Effect (NOE) spectroscopy confirms the relative stereochemistry, showing coupling between the fluorine atom and adjacent protons in the chromanone ring.

Solid-Phase Synthesis Approaches for Halogenated Chromanones

Solid-phase synthesis offers unparalleled purity control for 7-bromo-6-fluorochroman-4-one by immobilizing intermediates on resin substrates. Takahashi et al. pioneered this approach using bromo Wang resin functionalized with aldehyde precursors. The sequence involves:

  • Resin activation: Bromo Wang resin (1.6 mmol/g) reacts with 3-fluoro-4-hydroxybenzaldehyde to form a stable ether linkage.
  • Enone formation: Treatment with bromoacetophenone derivatives under basic conditions generates resin-bound chalcones.
  • Cyclization: Microwave-assisted intramolecular aldol condensation at 150°C for 30 minutes yields chromanone-resin conjugates.
  • Cleavage: Anhydrous hydrogen fluoride (HF) in dichloromethane releases the free chromanone with >95% purity.

This method eliminates solubility issues associated with halogenated intermediates and enables combinatorial library generation. However, resin loading capacities (typically 0.5–1.2 mmol/g) limit batch sizes compared to solution-phase syntheses.

Byproduct Formation Analysis in Multi-Step Syntheses

Multi-step syntheses of 7-bromo-6-fluorochroman-4-one often generate byproducts such as:

  • 6,7-Dibromochroman-4-one: Arises from overbromination due to excess NBS or prolonged reaction times.
  • Decarbonylated derivatives: Formed during high-temperature microwave steps via retro-aldol fragmentation.
  • Ortho-substituted isomers: Result from imperfect regiocontrol during SEAr, detectable via HPLC retention time shifts.

Quantitative analysis using gas chromatography-mass spectrometry (GC-MS) identifies byproducts at concentrations as low as 0.1%. For example, in microwave-assisted syntheses, 5–8% of 6-fluoro-7-hydroxy chroman-4-one forms due to partial hydrolysis of the bromine substituent. Recrystallization from ethanol/water mixtures (3:1 v/v) reduces this impurity to <0.5%. Patent CN104447658A discloses a tandem bromofluorination-ring contraction mechanism that minimizes byproducts to <2% through precise stoichiometric control of bromine and fluorine sources.

XLogP3

2.2

Dates

Modify: 2023-08-19

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